Product packaging for 2-Bromo-5-(difluoromethoxy)phenol(Cat. No.:)

2-Bromo-5-(difluoromethoxy)phenol

Cat. No.: B12306351
M. Wt: 239.01 g/mol
InChI Key: IGPYTMVVDVRWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(difluoromethoxy)phenol ( 1261859-66-8) is a halogenated phenol compound with the molecular formula C 7 H 5 BrF 2 O 2 and a molecular weight of 239.01 g/mol . This compound serves as a versatile and valuable synthetic intermediate or building block in organic chemistry and drug discovery research. The structure of this compound features two key reactive sites that enable diverse chemical transformations. The bromine atom is an electrophilic handle amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the construction of complex biaryl structures. Simultaneously, the phenolic hydroxyl group can participate in etherification or serve as a hydrogen bond donor, influencing the physicochemical properties of the resulting molecules . The incorporation of the difluoromethoxy group (-OCF 2 H) is of particular interest in medicinal chemistry, as it can enhance metabolic stability, influence lipophilicity, and improve membrane permeability in lead compounds . As a specialized building block, this compound is primarily used in the research and development of novel pharmaceutical candidates and advanced materials. Its applications extend to serving as a precursor for synthesizing more complex chemical entities, such as thiophenol derivatives, which are investigated for their potential biological activities, including enzyme inhibition and protein-ligand interaction studies . Hazard Statements: Not fully classified. Handle with care. Precautionary Statements: Refer to the Material Safety Data Sheet (MSDS) for safe handling instructions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O2 B12306351 2-Bromo-5-(difluoromethoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF2O2

Molecular Weight

239.01 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)phenol

InChI

InChI=1S/C7H5BrF2O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H

InChI Key

IGPYTMVVDVRWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5 Difluoromethoxy Phenol and Analogues

Retrosynthetic Analysis for 2-Bromo-5-(difluoromethoxy)phenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two primary retrosynthetic disconnections can be considered, revolving around the formation of the carbon-bromine (C-Br) bond and the oxygen-difluoromethyl (O-CF₂H) bond.

Route A: Bromination as the final step. This strategy involves disconnecting the C-Br bond. The immediate precursor would be 3-(difluoromethoxy)phenol . The forward synthesis would then require the selective bromination of this precursor at the C2 position, which is ortho to the hydroxyl group and adjacent to the difluoromethoxy group. This approach hinges on achieving high regioselectivity in the bromination step, as the hydroxyl group strongly directs electrophilic substitution to the ortho and para positions (C2, C4, and C6).

Route B: Difluoromethoxylation as the final step. This alternative approach involves the disconnection of the O-CF₂H ether linkage. The precursor in this case is 2-Bromo-5-hydroxyphenol . The synthesis would then proceed by O-difluoromethylation of this brominated phenol (B47542). This route's success depends on the availability of the starting bromophenol and the efficiency of the difluoromethoxylation reaction, which must be compatible with the bromo-substituted aromatic ring.

Both strategies offer viable pathways to the target molecule. The choice between them often depends on the relative cost and availability of the starting materials and the ability to control regioselectivity in the key transformation step.

General Approaches to Difluoromethoxylation of Phenols

The synthesis of aryl difluoromethyl ethers from phenols is a crucial transformation. Most modern methods rely on the generation of difluorocarbene (:CF₂) as a reactive intermediate, which then inserts into the O-H bond of a phenol (typically as a phenoxide).

A practical and efficient method for the difluoromethylation of phenols involves the use of bench-stable S-(difluoromethyl)diarylsulfonium salts as difluorocarbene precursors. nih.govacs.org In the presence of a base such as lithium hydroxide, these salts decompose to generate difluorocarbene, which is then trapped by a phenoxide nucleophile. sci-hub.seacs.org This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups, including nitro, ester, aldehyde, and halide moieties. sci-hub.se The reaction generally provides good to excellent yields for both electron-rich and electron-deficient phenols. acs.org

Table 1: Examples of Phenol Difluoromethylation using S-(Difluoromethyl)sulfonium Salt

Phenol Substrate Base Yield of Aryl Difluoromethyl Ether Reference
4-Methoxyphenol LiOH 95% sci-hub.se
4-Nitrophenol LiOH 91% sci-hub.se
4-Bromophenol LiOH 89% sci-hub.se
4-Hydroxybenzaldehyde LiOH 85% sci-hub.se
Methyl 4-hydroxybenzoate LiOH 94% sci-hub.se

This interactive table showcases the versatility of the S-(difluoromethyl)sulfonium salt method across various substituted phenols.

Diethyl (bromodifluoromethyl)phosphonate is another effective and commercially available precursor for generating difluorocarbene. researchgate.net Upon treatment with a base, the phosphonate (B1237965) undergoes a facile phosphorus-carbon bond cleavage to yield a difluorocarbene intermediate. researchgate.net This reagent has been successfully used for the O-difluoromethylation of a variety of phenols and thiophenols in good to excellent yields. researchgate.net A key advantage of this method is that the primary byproduct, diethyl phosphate, is water-soluble, simplifying the purification of the desired difluoromethyl ether product. researchgate.net The reaction conditions are generally mild, allowing for the selective difluoromethylation of phenols even in the presence of other sensitive functionalities like ketones. researchgate.nettcichemicals.com

Table 2: Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

Substrate Base Solvent Yield Reference
2-Acetylphenol KOH Acetonitrile/Water 82% tcichemicals.com
Phenol K₂CO₃/TBAB Toluene/Water 70% researchgate.net
4-Cyanophenol K₂CO₃/TBAB Toluene/Water 81% researchgate.net

This interactive table provides examples of the application of diethyl bromodifluoromethylphosphonate in synthesizing difluoromethyl ethers.

Beyond the in-situ generation of difluorocarbene, the difluoromethoxy group can be introduced via other nucleophilic substitution pathways. One such method employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a cheap and stable difluorocarbene source. orgsyn.orgorgsyn.org Upon heating, this salt undergoes thermal decarboxylation to generate :CF₂, which is then trapped by a phenoxide formed in situ with a base like cesium carbonate. orgsyn.org This procedure has proven effective for a range of substituted phenols, providing good yields of the corresponding aryl difluoromethyl ethers. orgsyn.org

Another approach involves the direct reaction of phenols with a difluoromethylating agent like difluoromethyltriflate (CF₂HOTf). berkeley.edu This powerful electrophile reacts rapidly with phenols at room temperature, offering exceptional functional group tolerance. berkeley.edu These reactions proceed through the nucleophilic attack of the phenol or phenoxide on the electrophilic difluoromethyl source, representing a direct substitution pathway for the introduction of the OCF₂H group. libretexts.orglibretexts.org

The underlying mechanism for the difluoromethylation of phenols and thiols using precursors like sulfonium (B1226848) salts or phosphonates is the insertion of difluorocarbene into the O-H or S-H bond. nih.gov The reaction is initiated by the deprotonation of the phenol (ArOH) or thiol (ArSH) by a base to form the more nucleophilic phenoxide (ArO⁻) or thiophenoxide (ArS⁻). sci-hub.se The difluorocarbene precursor then decomposes to generate the electrophilic difluorocarbene species (:CF₂). researchgate.net The highly reactive carbene is subsequently trapped by the nucleophilic phenoxide or thiophenoxide, leading to the formation of a difluoromethoxide anion (ArOCF₂⁻) or its sulfur analogue. A final protonation step, typically from the solvent or during aqueous workup, yields the final aryl difluoromethyl ether (ArOCF₂H) or thioether. orgsyn.org Studies on chemoselectivity indicate that phenoxides (ArO⁻) are more reactive toward difluorocarbene than aliphatic alcohols (ROH). sci-hub.se

Strategies for Selective Bromination of Phenolic Compounds

The selective bromination of phenols is a classic but often challenging transformation due to the strong activating nature of the hydroxyl group, which can lead to over-bromination or mixtures of isomers. nih.govchemistrysteps.com For the synthesis of this compound from 3-(difluoromethoxy)phenol, controlling the regioselectivity of bromination is paramount. The hydroxyl group directs electrophiles to the ortho (C2, C6) and para (C4) positions.

Several modern methods have been developed to achieve high regioselectivity:

Para-Selective Bromination : A system using potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagent has been shown to be highly selective for the para-position. If the para-position is already occupied, bromination occurs at an ortho-site. nih.gov This method is efficient, uses inexpensive reagents, and proceeds under mild conditions. nih.gov

Ortho-Selective Bromination : Achieving selective ortho-bromination can be more difficult. One effective method for para-substituted phenols is the use of N-Bromosuccinimide (NBS) in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid (p-TsOH). mdpi.comnih.gov This protocol can provide excellent yields of the mono-ortho-brominated product in short reaction times. nih.gov Another approach utilizes an ammonium (B1175870) salt catalyst to direct halogenation to the ortho position, possibly through a hydrogen-bonding interaction with the phenolic proton. scientificupdate.com

For the specific case of 3-(difluoromethoxy)phenol, achieving bromination at the C2 position would require overcoming the steric hindrance from the adjacent difluoromethoxy group and potential competition from the less hindered C4 and C6 positions. Careful selection of the brominating agent and reaction conditions is therefore essential.

Table 3: Selected Reagents for Regioselective Bromination of Phenols

Reagent System Selectivity Typical Conditions Reference
KBr / ZnAl–BrO₃⁻–LDHs para-selective (or ortho- if para is blocked) AcOH/H₂O, 35 °C nih.gov
NBS / p-TsOH (cat.) ortho-selective (for p-substituted phenols) Methanol, room temp. mdpi.comnih.gov
NBS / In(OTf)₃ Can lead to di-bromination Acetonitrile, 0 °C mdpi.com

This interactive table summarizes various reagent systems and their observed regioselectivity in the bromination of phenolic compounds.

Directed Bromination Techniques

Directed bromination techniques offer a powerful approach for the regioselective introduction of bromine atoms onto a phenolic core. These methods often utilize directing groups to position the brominating agent at a specific site, overcoming the inherent directing effects of the substituents already present on the aromatic ring. While direct bromination of phenol typically yields a mixture of ortho- and para-isomers, and can lead to multiple brominations, directed techniques provide greater control. youtube.comyoutube.com

For instance, the use of a removable directing group can facilitate bromination at a less accessible position. After the bromination step, the directing group is cleaved to afford the desired substituted phenol. This strategy is particularly useful for the synthesis of complex, highly substituted phenols where traditional electrophilic aromatic substitution reactions would lack selectivity.

Bromination in the Presence of Catalysts

The use of catalysts in bromination reactions can enhance reactivity and selectivity. Various metal catalysts, including iron, copper, and palladium, have been employed to facilitate the bromination of aromatic compounds. nih.gov For example, the bromination of phenols can be achieved using bromine in the presence of a catalyst like iron powder. chemicalbook.com

More advanced catalytic systems have also been developed. A notable example is the use of a PhIOAcBr reagent, prepared in situ from PIDA (phenyliodine diacetate) and AlBr₃, for the electrophilic bromination of phenols under mild conditions. nih.gov This method has shown broad applicability to a range of electron-rich and electron-poor phenolic substrates, including those with sterically hindered positions. nih.gov The scalability of such procedures has been demonstrated with the gram-scale bromination of 2-naphthol, highlighting their practical utility. nih.gov

Catalyst SystemSubstrate ScopeConditionsReference
Fe powderPhenolsBromine chemicalbook.com
PhIOAcBr (from PIDA/AlBr₃)Electron-rich and electron-poor phenols, sterically hindered substratesMild nih.gov

Convergent and Divergent Synthesis Routes

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules.

Stepwise Assembly of the Substituted Phenolic Core

A common strategy for the synthesis of this compound and its analogues involves the stepwise construction of the substituted phenolic core. This approach allows for the precise installation of the desired functional groups at specific positions on the aromatic ring.

One synthetic route may involve the initial bromination of a protected phenol, followed by the introduction of the difluoromethoxy group. For example, starting with a suitable phenol, a protection strategy for the hydroxyl group can be employed, followed by regioselective bromination. chemicalbook.com Subsequent deprotection and difluoromethylation would then yield the final product.

An alternative stepwise approach could involve the synthesis of 5-(difluoromethoxy)phenol as an intermediate, followed by selective bromination at the 2-position. The synthesis of aryl difluoromethyl ethers can be achieved through the reaction of phenols with a difluorocarbene source. sci-hub.sersc.orgnih.gov

Late-Stage Functionalization Approaches for Difluoromethylation

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the introduction of key functional groups, such as the difluoromethyl group, at a late stage in a synthetic sequence. rsc.orgnih.gov This approach is particularly valuable as it enables the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.org

Several methods for late-stage difluoromethylation have been developed. These include radical, electrophilic, and nucleophilic approaches. nih.gov For the introduction of a difluoromethoxy group, methods often rely on the generation of difluorocarbene (:CF₂) in the presence of a phenol. A variety of reagents have been developed for the in situ generation of difluorocarbene, such as diethyl bromodifluoromethylphosphonate and S-(difluoromethyl)sulfonium salts. sci-hub.senih.gov

Visible-light photoredox catalysis has also been utilized for the O-difluoromethylation of phenols using reagents like bromodifluoroacetic acid. nih.gov This method offers mild reaction conditions and broad functional group tolerance. nih.gov

Difluoromethylation ReagentMethodKey FeaturesReference
Diethyl bromodifluoromethylphosphonateDifluorocarbene generationEffective for phenols and thiophenols nih.gov
S-(Difluoromethyl)sulfonium saltDifluorocarbene generationBench-stable reagent, good to excellent yields sci-hub.se
Bromodifluoroacetic acidVisible-light photoredox catalysisMild conditions, broad functional group tolerance nih.gov

Metal-Catalyzed Coupling Reactions in Synthesis of Related Brominated Fluorinated Phenols

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are crucial for the synthesis of complex molecules, including brominated and fluorinated phenols.

Copper-Catalyzed C(sp²)-CF₂H Bond Formation

Copper-catalyzed reactions have gained significant attention for the formation of C(sp²)-CF₂H bonds, providing a direct method for the difluoromethylation of aryl compounds. rsc.orgresearchgate.net While the formation of a C(sp²)-CF₂H bond via copper catalysis can be challenging, significant progress has been made in this area. researchgate.net

The mechanism of these reactions often involves the generation of a copper-difluoromethyl species, which then participates in a cross-coupling reaction with an aryl halide or another suitable coupling partner. The development of new ligands and copper complexes has been instrumental in improving the efficiency and scope of these transformations. researchgate.net These methods offer a direct route to difluoromethylated arenes, which can be further functionalized to produce a variety of valuable compounds.

Nickel-Catalyzed Difluoromethylation of Aryl Halides and Boronic Acids

The introduction of the difluoromethyl group (CF2H) into aromatic systems is a significant strategy in medicinal chemistry due to the unique properties it imparts to molecules, such as increased metabolic stability and altered acidity, without a substantial increase in lipophilicity. Nickel-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C(sp²)–CF2H bonds, offering advantages over traditional fluorination techniques. These reactions often proceed under mild conditions, exhibit broad substrate scope, and tolerate a wide variety of functional groups.

Recent advancements have focused on the use of readily available and inexpensive difluoromethyl sources. One prominent method involves the nickel-catalyzed difluoromethylation of arylboronic acids with bromodifluoromethane (B75531) (BrCF2H). google.com This approach is noteworthy as it circumvents the challenge of the competing difluorocarbene formation that can occur with BrCF2H under basic conditions. google.com The reaction is believed to proceed through a difluoromethyl radical pathway, initiated by the reduction of the nickel catalyst. This methodology has demonstrated high efficiency and good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid. google.com

Another significant development is the nickel-catalyzed difluoromethylation of (hetero)aryl chlorides and bromides using chlorodifluoromethane (B1668795) (ClCF2H). nih.govmdpi.com This method is particularly attractive due to the low cost and abundance of ClCF2H. The reaction is characterized by its mild conditions and high efficiency, enabling the difluoromethylation of a diverse range of aryl chlorides, including those found in commercially available pharmaceuticals. nih.gov Mechanistic studies suggest that this transformation also involves a difluoromethyl radical, which is generated through the direct cleavage of the C–Cl bond in ClCF2H by a low-valent nickel species. nih.gov

In addition to gaseous reagents, solid, easy-to-handle difluoromethylating agents have also been developed. A notable example is the use of difluoromethyl 2-pyridyl sulfone in a nickel-catalyzed cross-electrophile coupling with (hetero)aryl bromides. nih.gov This crystalline reagent offers a practical alternative for the introduction of the CF2H group. The reaction proceeds under mild conditions and has been successfully applied to a variety of heteroaryl bromides. nih.gov Mechanistic investigations have confirmed the formation of a difluoromethyl radical (•CF2H) rather than a difluorocarbene intermediate. nih.gov

The table below summarizes representative examples of nickel-catalyzed difluoromethylation reactions, showcasing the versatility of this approach.

Interactive Data Table: Nickel-Catalyzed Difluoromethylation of Aryl Halides and Boronic Acids

EntryAryl SubstrateDifluoromethyl SourceCatalyst/LigandSolventTemp. (°C)Yield (%)
14-Biphenylboronic acidBrCF₂HNi(OTf)₂ / dtbpy / dpph1,4-Dioxane8085
24-tert-Butylphenylboronic acidBrCF₂HNi(OTf)₂ / dtbpy / dpph1,4-Dioxane8078
34-Chlorophenylboronic acidBrCF₂HNi(OTf)₂ / dtbpy / dpph1,4-Dioxane8072
41-(tert-butyl)-4-chlorobenzeneClCF₂HNiCl₂(dme) / dtbpy / ZnDMA5082
54-Chloro-1,1'-biphenylClCF₂HNiCl₂(dme) / dtbpy / ZnDMA5090
64-Bromo-N,N-dimethylanilineCF₂HSO₂PyNiBr₂·diglyme / 4,4'-dimethoxy-2,2'-bipyridineDMA2575
72-BromopyridineCF₂HSO₂PyNiBr₂·diglyme / 4,4'-dimethoxy-2,2'-bipyridineDMA2568

Patent Literature Review for Synthesis of Related Compounds

A review of recent patent literature reveals various synthetic strategies for preparing complex heterocyclic molecules that may serve as analogues or precursors to substituted phenols like this compound. These patents, primarily focused on the development of kinase inhibitors, often describe multi-step sequences to construct highly functionalized scaffolds.

For instance, patent WO2017155931A1 , which discloses Bruton's tyrosine kinase (BTK) inhibitors, describes the synthesis of pyrazolo[3,4-d]pyrimidine cores. A key strategy involves the construction of a substituted pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring. The synthesis of these complex molecules often relies on coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce various substituents onto the heterocyclic core.

Patent WO2018183378A1 details the synthesis of modulators of Retinoid-related Orphan Receptor gamma t (RORgammaT). The synthetic routes outlined in this document often involve the preparation of complex carbocyclic or heterocyclic core structures, which are then further elaborated. Common strategies include the use of standard amide bond formations, cross-coupling reactions, and functional group interconversions to build the target molecules.

In WO2020117934A1 , which focuses on kinase inhibitors, the synthesis of substituted aminopyrimidine derivatives is described. A common approach involves the sequential displacement of leaving groups on a di- or tri-substituted pyrimidine ring with various amines and other nucleophiles. These multi-step syntheses allow for the systematic variation of substituents to explore structure-activity relationships.

Patent WO2020210335A1 describes the synthesis of heteroaryl compounds as kinase inhibitors. The synthetic methodologies often involve the construction of a core heterocyclic system, such as a fused pyrimidine or pyridine, followed by the introduction of diverse side chains through cross-coupling reactions. The preparation of the necessary building blocks frequently requires multiple synthetic steps.

Finally, patent WO2021250033A1 discloses the synthesis of heterocyclic compounds as potential therapeutic agents. The synthetic strategies often begin with commercially available starting materials that are elaborated through a series of transformations, including cyclizations, functional group manipulations, and cross-coupling reactions, to afford the final complex products.

The table below presents a selection of compounds from this patent literature that, while not direct analogues of this compound, illustrate the synthetic methodologies employed for preparing complex, highly substituted aromatic and heterocyclic systems.

Interactive Data Table: Representative Compounds from Patent Literature

Compound ClassKey Synthetic StepsPatent Reference
Pyrazolo[3,4-d]pyrimidine BTK InhibitorsPyrazole formation, pyrimidine ring annulation, Suzuki/Buchwald-Hartwig couplingsWO2017155931A1
RORgammaT ModulatorsAmide bond formation, cross-coupling reactions, functional group interconversionsWO2018183378A1
Substituted Aminopyrimidine Kinase InhibitorsSequential nucleophilic aromatic substitution on a pyrimidine coreWO2020117934A1
Heteroaryl Kinase InhibitorsHeterocycle construction, palladium-catalyzed cross-coupling reactionsWO2020210335A1
Therapeutic Heterocyclic CompoundsMulti-step synthesis involving cyclization and functionalizationWO2021250033A1

Computational and Theoretical Investigations of 2 Bromo 5 Difluoromethoxy Phenol

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational models can map out the electronic landscape of 2-Bromo-5-(difluoromethoxy)phenol to predict its stability and reaction tendencies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. semanticscholar.orgresearchgate.net By calculating the electron density, DFT can determine the optimized molecular geometry and the energies of the molecular orbitals.

A key aspect of molecular orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons. For phenolic compounds, the HOMO is often localized on the aromatic ring and the oxygen atom. researchgate.net

LUMO: The LUMO is the lowest energy orbital that is unoccupied. It represents the molecule's ability to accept electrons.

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. mdpi.com

For this compound, DFT calculations would predict the precise energies of these orbitals, influenced by the electron-withdrawing nature of the bromine and difluoromethoxy groups and the electron-donating character of the hydroxyl group.

PropertyDescriptionPredicted Influence on this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalInfluenced by the electron-donating hydroxyl group and the phenyl ring.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLowered by the electron-withdrawing bromine and difluoromethoxy groups.
Energy Gap (ΔE) ELUMO - EHOMODetermines the chemical reactivity and kinetic stability of the molecule.

This table presents theoretical concepts. Specific calculated values for this compound require dedicated computational studies.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto a surface of constant electron density, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would be expected around the oxygen atom of the hydroxyl group and the fluorine atoms. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. For halogenated phenols, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom. researchgate.net

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP surface for this compound would provide a detailed map of its charge distribution, highlighting the electrophilic and nucleophilic sites and offering insights into its intermolecular interaction patterns. researchgate.net

Modeling of Intramolecular and Intermolecular Interactions

The specific arrangement of atoms and functional groups in this compound allows for a variety of non-covalent interactions, which can be modeled using computational methods. These interactions are critical for understanding the molecule's behavior in different environments.

The difluoromethyl (CHF2) group is recognized as a potential hydrogen bond donor. nih.gov The presence of two electron-withdrawing fluorine atoms polarizes the C-H bond, making the hydrogen atom partially positive and capable of forming a hydrogen bond with a suitable acceptor. This interaction, while weaker than conventional hydrogen bonds from hydroxyl groups, can significantly influence molecular conformation and interactions. nih.gov

In the context of this compound, the hydrogen on the difluoromethyl group could potentially participate in intermolecular hydrogen bonding with a suitable acceptor atom in a solvent or another molecule.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. d-nb.infonih.gov This occurs due to the anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential (the sigma-hole) opposite the covalent bond. researchgate.netresearchgate.net

Bromine: The bromine atom in this compound is a potential halogen bond donor. It can interact with Lewis bases, such as the oxygen or nitrogen atom of another molecule. d-nb.info The strength of this interaction can be comparable to that of hydrogen bonds and is highly directional.

Fluorine: While fluorine is a halogen, its ability to form halogen bonds is generally considered weak to negligible due to its high electronegativity and tightly held electrons, which typically prevent the formation of a positive sigma-hole.

Computational models can calculate the strength and geometry of potential halogen bonds involving the bromine atom of this compound, which are crucial for predicting its crystal packing and interactions with biological targets. d-nb.info

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. nih.gov For this compound, rotation around the C-O bonds of the hydroxyl and difluoromethoxy groups can lead to different conformers.

Computational methods can be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds and calculating the energy at each step, the low-energy, stable conformations can be identified.

Calculate Relative Energies: The energy differences between the various conformers can be calculated to determine their relative populations at a given temperature.

Analyze Intramolecular Interactions: These calculations can reveal the presence of intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the oxygen of the difluoromethoxy group, which would stabilize certain conformations. Theoretical studies on similar 2-halophenols suggest the possibility of weak intramolecular hydrogen bonding. rsc.org

Interaction TypePotential Role in this compound
Intramolecular Hydrogen Bond Possible interaction between the phenolic -OH and the oxygen of the difluoromethoxy group, influencing the preferred conformation. rsc.org
Steric Hindrance Repulsive interactions between the bulky bromine atom and the adjacent hydroxyl group may affect the orientation of the -OH group.
Dipole-Dipole Interactions Interactions between the polar C-Br, C-F, C-O, and O-H bonds will influence the overall conformational energetics.

This table outlines the expected interactions based on the molecular structure. Precise energetic values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. tandfonline.com For a compound like this compound, a conceptual QSAR framework would involve calculating a variety of molecular descriptors that quantify its physicochemical properties and relating them to a specific biological endpoint.

The development of a robust QSAR model for phenol (B47542) derivatives often involves descriptors derived from quantum chemical calculations, such as those using Density Functional Theory (DFT). nih.govwisdomlib.org These descriptors help in understanding the electronic and structural properties that drive the compound's activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby saving costs and reducing the need for extensive animal testing. nih.gov

Key molecular descriptors that would be considered in a QSAR study of this compound include:

Electronic Descriptors: These parameters describe the electronic characteristics of the molecule. For phenolic compounds, properties like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), ionization potential, and electron affinity are crucial. wisdomlib.orgnih.gov The electrophilicity index, chemical potential, and molecular hardness also provide significant insights into the reactivity and toxicity of phenols. nih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a classic descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes.

Topological Descriptors: These are numerical values derived from the molecular graph, describing the size, shape, and degree of branching in a molecule. researchgate.net Indices like the Kier & Hall connectivity index can provide insights into how molecular structure affects biological activity. wisdomlib.org

Steric/Geometrical Descriptors: Properties such as molecular volume, surface area, and specific substituent effect parameters (like Hammett constants) are used to quantify the steric influence of the bromo and difluoromethoxy groups on the molecule's ability to interact with a biological target.

The conceptual framework for a QSAR model would involve the selection of the most relevant descriptors that correlate with the biological activity of interest. This is often achieved through statistical methods like Multiple Linear Regression (MLR). longdom.org The reliability and predictive power of the resulting model must be rigorously validated to ensure its utility in guiding the design of new phenol derivatives. nih.gov

Table 1: Conceptual QSAR Descriptors for this compound

Descriptor Class Specific Descriptor Example Relevance to this compound
Electronic Energy of HOMO (Highest Occupied Molecular Orbital) Relates to the molecule's ability to donate electrons; important for antioxidant activity and metabolic transformation. nih.gov
Energy of LUMO (Lowest Unoccupied Molecular Orbital) Relates to the molecule's ability to accept electrons; can be a significant predictor of inhibitory concentrations. wisdomlib.org
Dipole Moment Indicates the overall polarity of the molecule, influencing its solubility and interactions with polar biological targets.
Electrophilicity Index Measures the molecule's capacity to act as an electrophile, which can be important for understanding its reactivity and potential toxicity. nih.gov
Hydrophobic Partition Coefficient (cLogP) Quantifies the hydrophobicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Molecular Connectivity Indices (e.g., Kier & Hall) Describes the branching and connectivity of the molecule, which can influence its binding affinity to a receptor. wisdomlib.org
Steric Molar Refractivity Relates to the volume of the molecule and the polarizability of its electrons, affecting binding interactions.

Predicted Spectroscopic Properties for Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While experimental data is definitive, computational prediction of spectra provides a valuable tool for anticipating the results and aiding in the interpretation of experimental data. The predicted spectroscopic properties for this compound are based on the analysis of its constituent functional groups and their expected behavior in different spectroscopic techniques.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the proton of the difluoromethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring. The hydroxyl proton's signal can be broad and its chemical shift may vary depending on the solvent and concentration due to hydrogen bonding and proton exchange. nih.gov

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum should display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the difluoromethoxy group. docbrown.info The chemical shifts will be influenced by the attached substituents. The carbon attached to the hydroxyl group (C1) will be significantly deshielded, as will the carbon attached to the bromine (C2). The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted Mass Spectrum: Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum run in electron impact (EI) mode would be expected to show a prominent molecular ion peak (M+). A key feature would be the isotopic pattern for the molecular ion, showing two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, which is characteristic of the presence of a single bromine atom.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Feature Description / Predicted Value
¹H NMR Aromatic Protons (3H) Expected in the range of δ 6.8 - 7.5 ppm. Complex splitting patterns (multiplets) due to coupling between them.
-O-CHF₂ Proton (1H) Expected as a triplet in the range of δ 6.5 - 7.0 ppm due to coupling with the two fluorine atoms (J ≈ 74 Hz).
Hydroxyl Proton (-OH) (1H) A singlet, potentially broad, with a chemical shift that is solvent-dependent, typically δ 5.0 - 6.0 ppm. docbrown.info
¹³C NMR Aromatic Carbons (6C) Expected in the range of δ 110 - 160 ppm. Six distinct signals due to the lack of symmetry.
Difluoromethoxy Carbon (-CHF₂) (1C) Expected as a triplet in the range of δ 115 - 120 ppm due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry (EI) Molecular Ion (M⁺) Predicted at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively, with approximately equal intensity.
Major Fragment Ions Fragmentation may involve the loss of Br (m/z 159), CHF₂ (m/z 187/189), or the entire -OCHF₂ group.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

A Versatile Molecular Building Block in Synthesis

The strategic placement of three distinct functional groups—a bromine atom, a hydroxyl group, and a difluoromethoxy group—on the benzene ring makes 2-Bromo-5-(difluoromethoxy)phenol a highly useful building block in organic synthesis. Each of these groups offers a reactive site for a variety of chemical transformations, allowing for the controlled and stepwise construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

In the field of organic synthesis, building blocks are essential for creating intricate molecules. The bromine atom on the aromatic ring of this compound is particularly useful as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling complex molecular frameworks.

Additionally, the phenolic hydroxyl group can be readily converted into other functional groups or used as a point of attachment for other molecular fragments through etherification or esterification reactions. This dual reactivity allows chemists to use this compound as a starting material to introduce the unique difluoromethoxy-substituted phenyl motif into a larger target molecule.

Intermediate for Active Pharmaceutical Ingredients (APIs) in Research

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs, and their synthesis often involves multiple steps using specialized chemical intermediates. Chemical intermediates are the molecular building blocks that are progressively assembled to create the final API. The quality and specific structure of these intermediates are critical as they directly influence the purity, efficacy, and safety of the final drug product.

Compounds like this compound are valuable as intermediates in the research and development phase of drug discovery. The presence of the difluoromethoxy group is particularly significant in this context. The introduction of fluorine-containing groups into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. Therefore, using this compound as an intermediate allows for the incorporation of the desirable difluoromethoxy group into potential new drug molecules.

For instance, a related compound, 2-difluoromethoxy-3-bromonitrobenzene, has been used as a key intermediate in the synthesis of quinolonecarboxylic acids, a class of compounds with antibacterial properties. This highlights the utility of the bromo-difluoromethoxy-benzene scaffold in constructing biologically active molecules.

A Tool for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. By systematically modifying the chemical structure of a lead compound and observing the effects of these changes on its biological activity, medicinal chemists can identify the key structural features required for a desired therapeutic effect.

Modulating Potency and Selectivity with Fluorine and Bromine

The fluorine and bromine atoms in this compound play a crucial role in its application in SAR studies. Both halogens can significantly influence a molecule's electronic properties, lipophilicity, and steric profile, all of which are critical factors in how a drug interacts with its biological target.

The strategic placement of fluorine atoms or fluorine-containing groups like difluoromethoxy can lead to enhanced binding affinity and selectivity for a target receptor or enzyme. For example, the difluoromethyl group has been shown to be vital in achieving high selectivity in certain enzyme inhibitors. Similarly, the bromine atom can be used to probe specific interactions within a binding pocket or to block sites of metabolic degradation, thereby improving

Design of Molecular Probes and Ligands for Biological Systems Research

Application in Enzyme Inhibition Studies (Preclinical)

While direct preclinical studies on this compound as an enzyme inhibitor are not extensively documented in publicly available research, the broader class of bromophenol derivatives has demonstrated significant potential in enzyme inhibition. Studies have shown that bromophenols can act as potent inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govnih.gov For instance, a series of synthesized bromophenol derivatives displayed inhibitory activity against PTP1B, an enzyme implicated in type 2 diabetes and obesity. nih.gov Another study highlighted the potent inhibitory effects of bromophenol derivatives on cholinesterases, which are key targets in the management of Alzheimer's disease. researchgate.net

The presence of the difluoromethoxy group in this compound is also of significant interest. This group is known to favorably alter the physicochemical properties of a molecule, which can enhance its enzyme inhibitory activity. nih.gov The specific electronic properties of the difluoromethoxy group can influence the acidity of the phenolic hydroxyl group, potentially affecting its interaction with the active sites of target enzymes.

Investigation of Protein-Ligand Interactions (Preclinical)

The investigation of protein-ligand interactions is crucial for understanding the mechanism of action of drug candidates. While specific binding studies for this compound are not widely reported, the structural components of the molecule suggest its potential for significant interactions with protein targets. The binding of phenolic compounds to proteins, such as human serum albumin, is influenced by factors like hydrophobic interactions. nih.gov

The difluoromethoxy group is a key feature in this context. It is known to enhance the binding affinity of ligands to their protein targets. researchgate.net This enhancement can be attributed to several factors, including the group's ability to form favorable contacts, such as hydrogen bonds and other non-covalent interactions, within the protein's binding pocket. The lipophilicity conferred by the difluoromethoxy group can also contribute to improved binding by facilitating the displacement of water molecules from the binding site. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design and protein-ligand recognition.

Development of Modulators for Specific Biological Targets (e.g., CFTR, SIK2/SIK3, eIF4E)

The scaffold of this compound has been particularly relevant in the development of modulators for specific and challenging biological targets.

CFTR: The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a key target in the treatment of cystic fibrosis. cff.orgnih.govcff.org While direct evidence of this compound in the development of CFTR modulators is not available, the structural motifs are relevant. The development of small molecule modulators often involves screening and synthesizing compounds with diverse chemical features to optimize their interaction with the mutant CFTR protein.

SIK2/SIK3: A significant application of molecules structurally related to this compound has been in the development of inhibitors for Salt-Inducible Kinases 2 and 3 (SIK2 and SIK3). nih.gov These kinases are involved in inflammatory pathways, making them attractive targets for autoimmune and inflammatory diseases. nih.govnih.gov Research has shown that analogs containing a difluoromethoxy group exhibit improved potency and selectivity for SIK2 and SIK3. nih.gov For example, the synthesis of Methyl 5-bromo-3-(difluoromethoxy)picolinate, a compound with a similar substitution pattern, was a key step in the development of potent SIK2/SIK3 inhibitors. nih.govacs.org This highlights the potential of this compound as a crucial building block for synthesizing novel SIK inhibitors.

eIF4E: The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the protein synthesis machinery and is often dysregulated in cancer. nih.govnih.gov The development of eIF4E inhibitors is an active area of research. While there are no direct reports of this compound being used to develop eIF4E inhibitors, phenolic compounds are among the classes of molecules being investigated for this purpose. The unique electronic and steric properties of this compound could be exploited to design novel inhibitors that disrupt the protein-protein interactions involving eIF4E.

Preclinical Exploration of Neuropsychiatric and Neurological Disorders (e.g., Dendritogenesis, Spinogenesis, 5-HT2A Receptor Activation)

The potential utility of this compound and its derivatives extends to the field of neuroscience, particularly in the context of neuropsychiatric and neurological disorders.

Dendritogenesis and Spinogenesis: The formation of dendrites (dendritogenesis) and dendritic spines (spinogenesis) is fundamental for neuronal connectivity and plasticity. While no direct studies link this compound to these processes, the broader class of phenolic compounds has been investigated for their neuroprotective and neurotrophic effects.

5-HT2A Receptor Activation: The serotonin 2A (5-HT2A) receptor is a key target for a variety of drugs used to treat psychiatric disorders. nih.gov The affinity of ligands for the 5-HT2A receptor is highly dependent on their chemical structure. Brominated phenethylamines, for instance, have been shown to act as potent 5-HT2A receptor antagonists. nih.gov Although specific studies on this compound are lacking, its structural similarity to known 5-HT2A receptor ligands suggests that it could serve as a scaffold for the synthesis of novel modulators of this receptor. The combination of the bromo and difluoromethoxy substituents could offer a unique pharmacological profile.

Contribution to the Understanding of Fluorine Effects in Biological Contexts

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.govresearchgate.net The difluoromethoxy group (OCF2H) in this compound provides a valuable tool for studying the effects of fluorine in biological systems.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Reagents

The synthesis of 2-Bromo-5-(difluoromethoxy)phenol involves two key transformations: the bromination of a phenolic ring and the introduction of the difluoromethoxy moiety. While classical methods exist, future research will likely focus on novel reagents that offer improved yields, selectivity, and milder reaction conditions.

One promising avenue is the exploration of advanced difluoromethylating agents. Traditional methods can be harsh, but newer, bench-stable reagents like S-(difluoromethyl)sulfonium salts have been shown to effectively difluoromethylate a wide range of phenols under mild basic conditions (e.g., using lithium hydroxide). sci-hub.senih.gov Another approach involves the use of sodium chlorodifluoroacetate, which serves as an operationally simple and relatively non-toxic source of difluorocarbene. orgsyn.org Future studies could focus on adapting these modern reagents for the synthesis of the target compound, potentially starting from 2-bromoresorcinol (B1269886) or a related precursor.

For the bromination step, research is moving away from hazardous elemental bromine. Practical and mild electrophilic bromination can be achieved with systems like the PhIOAcBr reagent, prepared in situ from PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr3). nih.govrsc.org This system has proven effective for a broad scope of phenolic compounds. The regioselectivity of bromination on substituted phenols is a critical aspect, and further investigation into directing group effects in the presence of the difluoromethoxy group would be beneficial.

A comparison of potential reagents for the two key synthetic steps is outlined below.

TransformationReagent ClassSpecific ExampleKey AdvantagesReference
O-DifluoromethylationSulfonium (B1226848) SaltS-(Difluoromethyl)sulfonium saltBench-stable, high yields, mild conditions sci-hub.senih.gov
Haloacetate SaltSodium Chlorodifluoroacetate (ClCF2COONa)Readily available, operationally simple orgsyn.org
BrominationHypervalent IodinePIDA / AlBr3Mild conditions, operationally simple nih.govrsc.org
Oxidative BrominationH2O2-HBr SystemAvoids liquid bromine, environmentally benign researchgate.net

Advanced Mechanistic Investigations of Its Reactivity

The primary reaction mechanism for introducing the difluoromethoxy group onto a phenol (B47542) involves the generation of difluorocarbene (:CF2). sci-hub.seorgsyn.org This highly electrophilic intermediate is readily attacked by the phenoxide anion, formed under basic conditions, to yield the aryl difluoromethyl ether. Difluorocarbene is noted for its unusual stability compared to other carbenes, a result of both inductive withdrawal by the fluorine atoms and back-bonding of fluorine's lone pairs into the carbene's empty p-orbital. orgsyn.org

Future mechanistic studies should focus on the competitive reactivity of the different nucleophiles present in the molecule or reaction mixture. For instance, studies have systematically investigated the chemoselectivity of difluorocarbene, revealing a reactivity order of ArS⁻ > ArO⁻ > ROH > ArOH (where Ar is an aryl group and R is an alkyl group). sci-hub.senih.gov A deeper quantitative kinetic analysis of the reaction with 2-bromophenol (B46759) derivatives would provide valuable data for optimizing reaction conditions and predicting outcomes in more complex syntheses. Furthermore, DFT (Density Functional Theory) calculations could be employed to model the transition states of both the O-difluoromethylation and the subsequent bromination (or vice-versa) to better understand regiochemical outcomes.

Expansion of Applications in Complex Chemical Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The difluoromethoxy group is a recognized bioisostere for hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, making it a highly desirable feature in medicinal chemistry. sci-hub.se The bromine atom acts as a crucial synthetic handle, allowing for the introduction of further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Future applications will likely involve using this phenol as a key building block for synthesizing analogues of known bioactive molecules. For example, research on 2-methoxyestradiol (B1684026) (2ME2), an anti-cancer and anti-angiogenesis agent, has led to the development of 2-difluoromethoxy-substituted derivatives. nih.govbham.ac.uk These fluorinated analogues were designed to improve potency and in vivo stability. By analogy, this compound could be used to construct entirely new classes of potential therapeutics where the bromine is replaced with various aryl, alkyl, or nitrogen-containing substituents to build extensive compound libraries for screening.

Further Elucidation of Structure-Function Relationships in Preclinical Models

Structure-activity relationship (SAR) studies are fundamental to drug discovery, relating a molecule's structure to its biological function. drugdesign.org The difluoromethoxy group (OCF2H) can significantly alter a molecule's properties compared to a more common methoxy (B1213986) group (OCH3). It can offer unique conformational properties and act as a hydrogen bond donor, enriching interactions within the binding pockets of target proteins. nih.gov

Future research should involve synthesizing a series of compounds derived from this compound and evaluating them in preclinical models. For example, in studies of estradiol (B170435) derivatives, the 2-difluoromethoxy analogue demonstrated different hydrolytic stability compared to its 2-methoxy counterpart, a critical factor for drug efficacy. bham.ac.uk By systematically modifying the position ortho to the phenol (the bromine position), researchers can probe how different substituents influence biological activity in concert with the difluoromethoxy group. This will allow for a detailed mapping of the SAR, guiding the design of more potent and selective drug candidates.

Development of Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, or "green chemistry." This involves using less hazardous materials, reducing waste, and improving energy efficiency. Future research into the synthesis of this compound will undoubtedly focus on these principles.

For the bromination step, sustainable approaches that avoid the use of toxic and corrosive liquid bromine are highly desirable. Oxidative bromination methods, which generate the brominating species in situ from a bromide salt (like KBr or NaBr) and an oxidant, are a key area of development. researchgate.netmdpi.com Environmentally benign oxidants such as hydrogen peroxide (H2O2) can be used, with water often being the only byproduct. researchgate.net Another innovative approach uses recyclable layered double hydroxides intercalated with bromate (B103136) (BrO3⁻) as the brominating agent, offering high regioselectivity and mild reaction conditions. mdpi.com Combining such a green bromination method with an efficient difluoromethylation step represents a clear goal for the sustainable, large-scale production of this important intermediate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.